Benzyl 4-((3-hydroxypropoxy)methyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-((3-hydroxypropoxy)methyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives These compounds are known for their diverse applications in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-((3-hydroxypropoxy)methyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl chloride, piperidine, and 3-hydroxypropyl bromide.
Nucleophilic Substitution: Benzyl chloride reacts with piperidine in the presence of a base like sodium hydroxide to form N-benzylpiperidine.
Alkylation: N-benzylpiperidine is then alkylated with 3-hydroxypropyl bromide under basic conditions to introduce the hydroxypropoxy group.
Esterification: The final step involves the esterification of the resulting compound with chloroformate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-((3-hydroxypropoxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 4-((3-hydroxypropoxy)methyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-((3-hydroxypropoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the nervous system, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, potentially affecting cognitive and neurological functions.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-oxopiperidine-1-carboxylate: Similar structure but lacks the hydroxypropoxy group.
N-Benzylpiperidine: Lacks the ester and hydroxypropoxy functionalities.
4-Hydroxy-4-phenylpiperidine: Contains a phenyl group instead of a benzyl group.
Uniqueness
Benzyl 4-((3-hydroxypropoxy)methyl)piperidine-1-carboxylate is unique due to the presence of the hydroxypropoxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
benzyl 4-(3-hydroxypropoxymethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c19-11-4-12-21-13-16-7-9-18(10-8-16)17(20)22-14-15-5-2-1-3-6-15/h1-3,5-6,16,19H,4,7-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBSXRRGTNMYEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCCCO)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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